1-Bromooctadecane-d37
CAS No.:
Cat. No.: VC16185714
Molecular Formula: C18H37Br
Molecular Weight: 370.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H37Br |
|---|---|
| Molecular Weight | 370.6 g/mol |
| IUPAC Name | 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
| Standard InChI | InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
| Standard InChI Key | WSULSMOGMLRGKU-UQCHHHBTSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCBr |
Introduction
Chemical and Physical Properties
1-Bromooctadecane-d37 is a long-chain alkyl halide distinguished by its deuterium substitution. The compound’s physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Bromooctadecane-d37
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.618 g/mol |
| Density | 1.083 g/mL at 25°C |
| Melting Point | 25–30°C |
| Boiling Point | 214–216°C at 12 mmHg |
| Purity | ≥95% |
| Storage Conditions | -20°C |
The compound exists as a white to light yellow solid at room temperature and exhibits solubility in organic solvents such as acetone and chloroform. Its deuterium labeling confers distinct vibrational and rotational properties, which are critical for spectroscopic analyses .
Synthesis and Characterization
Synthesis Methodology
1-Bromooctadecane-d37 is synthesized through deuteration of 1-bromooctadecane, typically via catalytic exchange reactions using deuterium oxide () or deuterated reagents . The process ensures selective replacement of hydrogen atoms at specific positions, achieving a high isotopic purity of ≥95% . Advanced techniques, such as gas-phase deuteration, are employed to minimize side reactions and optimize yield .
Analytical Characterization
The compound is characterized using:
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NMR Spectroscopy: Deuterium’s nuclear spin () allows precise tracking of molecular interactions, with distinct spectral shifts compared to non-deuterated analogs .
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at 370.618, consistent with the deuterated structure .
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Chromatography: Reverse-phase HPLC ensures purity assessment, with retention times validated against reference standards .
Applications in Scientific Research
Analytical Chemistry
1-Bromooctadecane-d37 is widely used as an internal standard in mass spectrometry due to its negligible interference with analyte signals . In NMR studies, its deuterium atoms reduce spin-spin coupling, simplifying spectral interpretation in lipid bilayer dynamics . For example, researchers have employed it to investigate membrane fluidity in model lipid systems, where deuterium’s quadrupolar splitting provides insights into phase transitions .
Pharmaceutical Development
Deuteration alters the pharmacokinetic (PK) profile of drug candidates by modulating metabolic pathways. Russak et al. (2019) demonstrated that deuterated compounds exhibit prolonged half-lives due to the kinetic isotope effect (KIE), which slows cytochrome P450-mediated oxidation . In preclinical studies, 1-bromooctadecane-d37 has been used to trace drug distribution in lipid-rich tissues, enabling precise quantification of biodistribution profiles .
Material Science
The compound’s long alkyl chain and deuterium labeling make it valuable in surfactant research. Its incorporation into liquid crystals enhances thermal stability, as deuterium’s lower vibrational energy reduces thermal degradation . Additionally, it serves as a precursor for synthesizing deuterated polymers, which exhibit improved mechanical properties in high-stress environments .
Pharmacokinetic and Metabolic Studies
Deuterium substitution in 1-bromooctadecane-d37 significantly impacts its absorption, distribution, metabolism, and excretion (ADME). Studies comparing deuterated and non-deuterated analogs reveal:
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Slowed Metabolism: The KIE reduces the rate of oxidative metabolism by up to 7-fold, as observed in liver microsomal assays .
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Enhanced Bioavailability: Deuterated forms show a 20–30% increase in systemic exposure in rodent models, attributed to reduced first-pass metabolism .
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Tissue-Specific Accumulation: The compound’s lipophilicity directs accumulation in adipose tissue, making it a useful tracer for studying lipid-mediated drug delivery .
Future Research Directions
Emerging applications of 1-bromooctadecane-d37 include:
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Drug Delivery Systems: Leveraging its lipid affinity for targeted delivery of anticancer agents .
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Environmental Tracing: Monitoring hydrocarbon pollutants in marine ecosystems using deuterium-labeled surrogates .
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Quantum Computing: Deuterated materials as substrates for qubit stabilization in low-temperature environments .
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